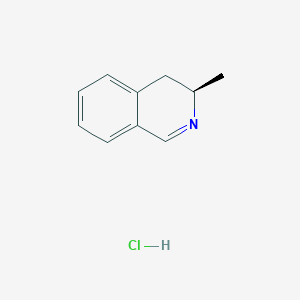
(R)-3-Methyl-3,4-dihydroisoquinoline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Methyl-3,4-dihydroisoquinoline hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methyl-3,4-dihydroisoquinoline hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a starting material such as 3-methylphenethylamine, which undergoes cyclization in the presence of a suitable catalyst and solvent. The reaction conditions often involve elevated temperatures and the use of an acid catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of ®-3-Methyl-3,4-dihydroisoquinoline hydrochloride may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and pH. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
®-3-Methyl-3,4-dihydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). These reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide). These reactions often require the presence of a catalyst or a base to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-3-Methyl-3,4-dihydroisoquinoline hydrochloride may yield corresponding quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
®-3-Methyl-3,4-dihydroisoquinoline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as its ability to act as an analgesic or anti-inflammatory agent.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-3-Methyl-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in pain and inflammation pathways, thereby providing analgesic or anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinoline: This compound is structurally similar but lacks the methyl group at the 3-position.
Tetrahydroisoquinoline: This compound is fully saturated and lacks the aromaticity of ®-3-Methyl-3,4-dihydroisoquinoline hydrochloride.
Quinoline: This compound is structurally related but has a different arrangement of nitrogen atoms in the ring system.
Uniqueness
®-3-Methyl-3,4-dihydroisoquinoline hydrochloride is unique due to its specific substitution pattern and stereochemistry. The presence of the methyl group at the 3-position and the ®-configuration contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H12ClN |
|---|---|
Molecular Weight |
181.66 g/mol |
IUPAC Name |
(3R)-3-methyl-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C10H11N.ClH/c1-8-6-9-4-2-3-5-10(9)7-11-8;/h2-5,7-8H,6H2,1H3;1H/t8-;/m1./s1 |
InChI Key |
ULXUPKBYWBJQBG-DDWIOCJRSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC=CC=C2C=N1.Cl |
Canonical SMILES |
CC1CC2=CC=CC=C2C=N1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


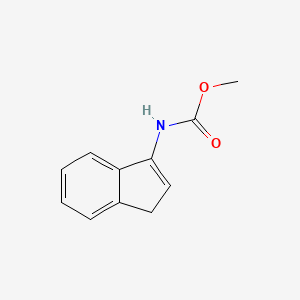
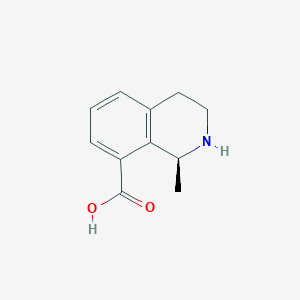


![6-(Methylamino)spiro[2.5]octane-1-carboxylic acid](/img/structure/B11907883.png)

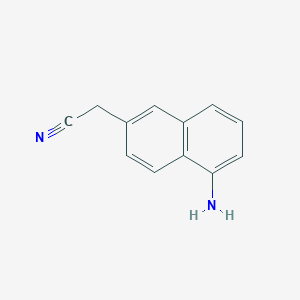

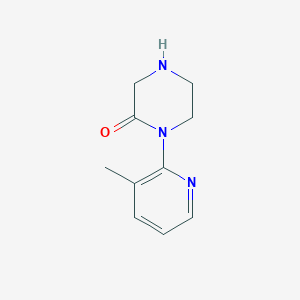
![Isothiazolo[5,4-b]quinoline](/img/structure/B11907930.png)
![2,3-Dihydropyrido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11907931.png)
![2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane](/img/structure/B11907932.png)
![6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene](/img/structure/B11907941.png)

